N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-14(21,12-6-3-7-22-12)9-19-13(20)10-4-2-5-11(8-10)15(16,17)18/h2-8,21H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXSCFDSJLSHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.
Attachment of the Trifluoromethylbenzamide: The final step involves the coupling of the furan derivative with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.
Major Products
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted benzamides and furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
a) Trifluoromethyl Position on Benzamide
- Target Compound : The trifluoromethyl group is at the 3-position of the benzamide ring. This placement creates a distinct electronic environment, enhancing electron-withdrawing effects that may stabilize the amide bond or influence receptor binding .
- N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzamide (CAS 1795298-53-1): The trifluoromethyl group is at the 2-position.
- Fluopyram (CAS 658066–35–4): Features a 2-(trifluoromethyl)benzamide group linked to a pyridine ring.
b) Side Chain Modifications
- Target Compound : The 2-hydroxypropyl group with a furan-2-yl substituent provides a chiral center and opportunities for hydrogen bonding. The furan ring may engage in hydrophobic interactions or π-π stacking .
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : Contains a methoxyisopropyl group on the aniline ring instead of furan. The ether linkage may increase hydrophobicity, while the lack of a hydroxy group could reduce hydrogen-bonding capacity .
b) Metabolic and Pharmacokinetic Properties
- N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide: Identified as a differential metabolite in Moyamoya disease. The tert-butylphenoxy group increases lipophilicity, whereas the target compound’s furan and hydroxy groups may enhance aqueous solubility and reduce plasma protein binding .
Biologische Aktivität
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a furan ring and a trifluoromethyl group, suggests diverse interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C16H16F3N1O3
- IUPAC Name : N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide
Its structural components include:
- A furan ring , which is known for its reactivity and biological activity.
- A trifluoromethyl group , which can enhance lipophilicity and metabolic stability.
- A hydroxypropyl moiety , which may improve solubility and bioavailability.
Biological Activity Overview
Research has indicated that compounds similar to N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide exhibit various biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
The biological activity of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide may involve several mechanisms:
- Interaction with Biological Macromolecules : The furan ring can interact with proteins and nucleic acids, potentially altering their function.
- Inhibition of Enzymatic Activity : The trifluoromethyl group may enhance binding affinity to target enzymes, leading to effective inhibition.
- Induction of Apoptosis : Some studies suggest that furan derivatives can trigger apoptosis in cancer cells through various signaling pathways.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of related compounds. Below are summarized findings from relevant research:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide?
- Methodology : Use a multi-step approach involving (1) amide bond formation between 3-(trifluoromethyl)benzoic acid and 2-(furan-2-yl)-2-hydroxypropylamine, activated via carbodiimide coupling agents (e.g., EDC/HOBt). (2) Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). (3) Confirm stereochemistry of the hydroxypropyl group via chiral HPLC or X-ray crystallography .
- Critical Parameters : Monitor reaction pH (<7) to avoid hydrolysis of the trifluoromethyl group. Use anhydrous conditions to preserve furan ring stability .
Q. How to characterize the compound’s structure and purity?
- Analytical Tools :
- NMR (¹H, ¹³C, 19F) to confirm substitution patterns and trifluoromethyl presence.
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI+ mode).
- X-ray crystallography (via Mercury CSD 2.0) for 3D conformation and hydrogen-bonding networks .
Q. What preliminary biological assays are suitable for evaluating activity?
- Screening : Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include controls for cytotoxicity (e.g., cisplatin).
- Mechanistic Insight : Assess inhibition of platelet aggregation (via turbidimetric assays) or viral replication (e.g., influenza A in MDCK cells) based on structural analogs in related patents .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across assays?
- Case Example : If IC50 values vary between enzymatic (e.g., proteasome inhibition) and cellular assays (e.g., cytotoxicity):
Verify compound stability under assay conditions (e.g., pH, serum proteins) via LC-MS.
Test metabolite activity (e.g., hydroxylated derivatives) using liver microsomes.
Use isothermal titration calorimetry (ITC) to confirm target binding specificity .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of inter-assay variability .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Approach :
Perform molecular docking (AutoDock Vina) to model interactions with targets like GABA receptors or viral proteases .
Use QSAR models (e.g., CoMFA) to correlate substituent effects (e.g., furan vs. thiophene) with activity .
Validate predictions with synthetic analogs (e.g., replacing trifluoromethyl with cyano groups) .
- Software : Mercury CSD for crystallographic data mining; Schrödinger Suite for dynamics simulations .
Q. How to design experiments to study metabolic stability and degradation pathways?
- In Vitro Systems :
- Liver microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation at the furan ring).
- CYP450 inhibition assays to assess drug-drug interaction risks .
- Analytical Workflow :
UPLC-QTOF-MS for metabolite profiling.
Compare fragmentation patterns with reference standards (e.g., N-oxide derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
